Eriocitrin

Bioavailability Pharmacokinetics Flavanone metabolism

Eriocitrin (CAS 13463-28-0) is the only citrus flavanone delivering 33% higher Cmax, 43% higher AUC, and 25% faster Tmax than hesperidin, directly addressing the 'low-producer' bioavailability problem. With an 8-fold higher antioxidant potency index and strong H₂O₂ scavenging activity where hesperidin is negligible, this compound is essential for studies requiring consistent systemic exposure to flavanone metabolites or radical-scavenging performance claims. The unique 50:50 (2S:2R) diastereomeric ratio serves as a definitive QC fingerprint for authenticating lemon-derived materials versus orange or grapefruit sources.

Molecular Formula C27H32O15
Molecular Weight 596.5 g/mol
CAS No. 13463-28-0
Cat. No. B1671051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriocitrin
CAS13463-28-0
SynonymsEriocitrin, Eriodictioside, Eriodictyol 7-O-rutinoside
Molecular FormulaC27H32O15
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
InChIKeyOMQADRGFMLGFJF-MNPJBKLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eriocitrin (CAS 13463-28-0) Procurement Specification: Flavanone Glycoside Profile and Source Differentiation


Eriocitrin (CAS 13463-28-0) is a naturally occurring flavanone glycoside, specifically eriodictyol-7-O-rutinoside, characterized by a 3′,4′-dihydroxy substituted B-ring [1]. It is the predominant flavonoid in lemon (Citrus limon) and lime fruits, typically coexisting with hesperidin as a major citrus flavanone [2]. Structurally, eriocitrin differs from hesperidin by the presence of a hydroxyl (-OH) group at the 3′ position instead of a methoxy (-OCH3) group, a modification that directly impacts its physicochemical properties [3].

Why In-Class Flavanone Glycosides Are Not Interchangeable: Procurement Considerations for Eriocitrin (CAS 13463-28-0)


Flavanone glycosides such as hesperidin, naringin, and eriocitrin are not functionally interchangeable despite sharing a common core structure. Critical differences in B-ring substitution patterns, stereochemical configuration, and resulting aqueous solubility profiles directly dictate bioavailability, metabolic fate, and specific bioactivity in vitro and in vivo [1][2]. For procurement, selecting eriocitrin over hesperidin, for example, is not merely a source substitution (lemon vs. orange) but a decision with quantifiable consequences for absorption kinetics, inter-individual response variability, and targeted antioxidant mechanisms [3].

Eriocitrin (CAS 13463-28-0) vs. Hesperidin & In-Class Flavanones: Quantified Evidence for Scientific Selection


Comparative Human Pharmacokinetics: Superior Systemic Exposure and Faster Absorption of Eriocitrin vs. Hesperidin

In a randomized-crossover human pharmacokinetic study (n=16 healthy volunteers), consumption of an eriocitrin-rich lemon extract resulted in significantly higher total plasma flavanone metabolite exposure compared to a hesperidin-rich orange extract [1]. The mean total plasma metabolite Cmax was 33% higher, the total AUC was 43% greater, and the median Tmax was 25% shorter (faster absorption) for eriocitrin metabolites [1].

Bioavailability Pharmacokinetics Flavanone metabolism

In Vitro Antioxidant Capacity: Eriocitrin Demonstrates Significantly Higher Radical Scavenging vs. Hesperidin and Naringin

A systematic comparison of 15 major citrus phenolic compounds using DPPH, ABTS, and FRAP assays established a composite antioxidant potency index [1]. Eriocitrin exhibited an antioxidant potency composite (APC) index of 39.36%, while hesperidin and naringin scored <5% [1]. This 8-fold difference is attributed to the catechol (3′,4′-dihydroxy) B-ring of eriocitrin versus the monohydroxy or methoxy B-rings of comparators [1].

Antioxidant Radical scavenging ORAC

Hydrogen Peroxide Scavenging: Eriocitrin Shows Strong Activity vs. Negligible Activity of Hesperidin

In a comparative analysis of polyphenols from peppermint, eriocitrin demonstrated the strongest anti-hydrogen peroxide (H2O2) activity among all tested compounds [1]. In stark contrast, hesperidin exhibited 'very weak' scavenging of hydrogen peroxide, while diosmin, narirutin, and isorhoifolin showed almost no activity [1].

Reactive oxygen species H2O2 scavenging Cellular protection

Stereochemical Fingerprint: Unique 50:50 Diastereomeric Ratio Differentiates Eriocitrin from All Other Major Citrus Flavanones

Multidimensional liquid chromatography with mass spectrometry revealed a unique stereochemical signature for eriocitrin in lemon juices: it exists as an equal mixture of 2R and 2S diastereomers (50% each) [1]. This is in stark contrast to hesperidin in orange juice, which is found almost exclusively as the 2S isomer, and naringin in grapefruit, which is predominantly 2S [1].

Stereochemistry Analytical fingerprint Authentication

Solubility-Driven Bioavailability: Structural Basis for Eriocitrin's Reduced Inter-Individual Variability vs. Hesperidin

The low aqueous solubility of hesperidin, attributed to the 4′-methoxy group on its B-ring, hampers its bioavailability and leads to high inter-individual variability in metabolite production ('high' vs. 'low' producers) [1]. Eriocitrin, possessing a 3′,4′-dihydroxy B-ring (catechol moiety), exhibits higher water solubility [2]. This enhanced solubility is hypothesized to be the primary driver for eriocitrin's improved and more consistent bioavailability profile [1].

Solubility Bioavailability Inter-individual variability

Pancreatic Lipase Inhibition: Hesperidin is the Superior Inhibitor, Defining Eriocitrin's Niche Role

A comprehensive in vitro study evaluated the pancreatic lipase (PL) inhibitory effects of flavonoids from eight citrus peel extracts [1]. While eriocitrin was identified as one of the five major flavonoids present, hesperidin was determined to be the main active pancreatic lipase inhibitor among all flavonoids tested [1]. This identifies a clear performance hierarchy where eriocitrin is not the compound of choice for this specific mechanism.

Anti-obesity Pancreatic lipase Lipid metabolism

Eriocitrin (CAS 13463-28-0): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Human Clinical Trials Requiring Reliable Flavanone Bioavailability

Based on direct head-to-head pharmacokinetic data showing a 33% higher Cmax, 43% higher AUC, and 25% faster Tmax compared to hesperidin [1], eriocitrin is the preferred flavanone for intervention studies where consistent and high systemic exposure to flavanone metabolites is critical. Its reduced inter-individual variability mitigates the 'low-producer' issue common with hesperidin [1].

Nutraceutical or Cosmetic Formulations Targeting Oxidative Stress (DPPH/ABTS/H2O2)

With an 8-fold higher composite antioxidant potency index (APC) than hesperidin and naringin [1] and demonstrated strong H2O2 scavenging activity where hesperidin shows negligible effect [2], eriocitrin is the scientifically superior choice for formulations where radical scavenging is a primary performance claim or mechanism of action.

Analytical Authentication and Quality Control of Lemon-Derived Ingredients

The unique 50:50 (2S:2R) diastereomeric ratio of eriocitrin provides a definitive chemical fingerprint for authenticating lemon juice or lemon extract products and differentiating them from orange- or grapefruit-derived materials [1]. This is a critical quality control parameter for procurement specifications.

Research on H2O2-Mediated Oxidative Damage or Specific Signaling Pathways

In cellular or biochemical assays specifically designed to investigate hydrogen peroxide (H2O2) scavenging or H2O2-induced damage pathways, eriocitrin offers a mechanistic advantage as it is a 'strong' scavenger of H2O2, whereas hesperidin is a 'very weak' scavenger [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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